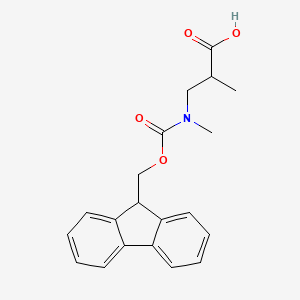
9-フルオレニルメトキシカルボニル(メチル)アミノ-2-メチルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is widely used in scientific research, particularly in:
作用機序
Target of Action
The compound, also known as “3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .
Mode of Action
Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, which are hormones that stimulate protein synthesis and muscle growth .
Biochemical Pathways
This compound, being an alanine derivative, may be involved in the alanine cycle. The alanine cycle is a process by which muscles can cycle the byproducts of glucose metabolism to the liver, where they can be processed and removed . This helps maintain energy levels during physical activity .
Pharmacokinetics
Alanine is known to be rapidly absorbed and used by the body . Its bioavailability would be influenced by factors such as the method of administration and the presence of other compounds.
Result of Action
The primary result of this compound’s action would be its potential to enhance physical performance. By influencing the secretion of anabolic hormones and participating in energy metabolism, it could help improve muscle growth and endurance .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and activity. Additionally, factors such as temperature and the presence of other compounds could also play a role.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid typically involves the protection of the amino group of alanine derivatives using the fluorenylmethyloxycarbonyl (Fmoc) group . This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protective group strategies and purification processes to ensure high purity levels .
化学反応の分析
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Oxidation and Reduction:
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Sodium Azide (NaN3): Used in the synthesis process.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and various intermediates used in peptide synthesis .
類似化合物との比較
Similar Compounds
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is unique due to its specific structure, which provides stability and ease of deprotection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQQBWVAGQSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














